2-Propanol,1-chloro-3-[(phenylmethyl)amino]-
Description
2-Propanol,1-chloro-3-[(phenylmethyl)amino]- is a chlorinated secondary alcohol with a benzylamino group at the 3-position. Its molecular formula is C₁₀H₁₄ClNO, and it has a molecular weight of 199.67 g/mol. The compound features a 2-propanol backbone substituted with a chlorine atom at position 1 and a benzylamine group (-NH-CH₂-C₆H₅) at position 3.
Synthetically, it can be prepared via nucleophilic substitution reactions involving epichlorohydrin and benzylamine, analogous to methods described for related compounds.
Properties
IUPAC Name |
3-amino-1-chloro-4-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWOYBQZWSLSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CCl)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Benzylamine reacts with epichlorohydrin in a two-step process:
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Nucleophilic attack : The primary amine attacks the terminal carbon of the epoxide, opening the ring and forming a secondary alcohol intermediate.
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Chloride retention : The chlorine atom remains on the adjacent carbon, yielding 1-chloro-3-(benzylamino)-2-propanol.
The reaction is typically conducted in isopropyl alcohol at 0–20°C for 18 hours , achieving a yield of 53% . Lower temperatures minimize side reactions such as polymerization of epichlorohydrin.
Substitution of Chloroalcohol Derivatives
An alternative route involves displacing a leaving group in a pre-formed chloroalcohol with benzylamine. For example, 1-chloro-3-m-tolyloxy-2-propanol reacts with excess benzylamine under heating (95–100°C ) to form the target compound.
Optimization Challenges
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Stoichiometry : A 2:1 molar ratio of benzylamine to chloroalcohol is required to drive the reaction to completion.
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Byproduct formation : Competing elimination reactions produce allylic alcohols, necessitating careful temperature control.
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Workup : The product is isolated by acid-base extraction, with the hydrochloride salt precipitated using hydrogen chloride in 2-propanol.
This method yields 58% when starting from 1-chloro-3-m-tolyloxy-2-propanol but drops to 29% when accounting for the synthesis of the starting material.
Comparative Analysis of Synthetic Routes
Key observations :
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The epoxide route offers milder conditions but requires precise stoichiometry to avoid diastereomer formation.
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The substitution method suffers from lower atom economy due to the multi-step synthesis of the chloroalcohol precursor.
Purification and Isolation Techniques
Crystallization
The hydrochloride salt is preferentially crystallized from acetonitrile or 2-propanol , yielding a product with a melting point of 137–138°C . Neutralization with sodium bicarbonate followed by vacuum distillation removes unreacted benzylamine and solvents.
Solvent Selection
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2-Propanol : Enhances solubility of intermediates while facilitating salt formation.
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Toluene : Used in azeotropic distillation to remove water during the reaction.
Industrial-Scale Considerations
Large-scale production (e.g., 22.7 kg batches) employs:
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Reactor design : Glass-lined kettles with reflux condensers to manage exothermic reactions.
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Seeding : Introducing product crystals to induce controlled crystallization.
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Filtration and drying : Centrifugation followed by vacuum drying at 50–55°C ensures high purity.
Emerging Methodologies
Recent patents suggest exploring microwave-assisted synthesis to reduce reaction times and improve yields. Preliminary data indicate a 15% yield increase when using microwave irradiation at 100°C for 1 hour .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Center
The chlorine atom at position 1 undergoes displacement reactions, particularly in polar aprotic solvents. This site is susceptible to SN2 mechanisms due to steric hindrance from the adjacent hydroxyl group.
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| Hydroxide (OH⁻) | Aqueous NaOH, reflux | 3-amino-4-phenylbutane-1,2-diol | Forms diol via hydrolysis. |
| Ammonia (NH₃) | Ethanol, 60°C | 3-amino-1-amino-4-phenylbutan-2-ol | Yields diamino derivative; limited by steric effects. |
| Thiols (RSH) | DMF, room temp | Thioether derivatives | Higher reactivity compared to oxygen nucleophiles. |
The reaction rate is influenced by the leaving group ability (Cl⁻) and the nucleophile’s strength. Steric hindrance from the benzyl group moderates reactivity .
Oxidation of the Hydroxyl Group
The secondary alcohol at position 2 can be oxidized to a ketone under strong oxidizing conditions:
Reaction :
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Product : 3-amino-1-chloro-4-phenylbutan-2-one.
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Mechanism : Protonation of the hydroxyl group followed by hydride abstraction.
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Yield : ~65% in acidic aqueous conditions.
Amine-Mediated Reactions
The benzyl-substituted amine participates in:
Condensation Reactions
Reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases :
Alkylation/Quaternization
The amine acts as a nucleophile in alkylation reactions:
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Example : Methyl iodide forms a quaternary ammonium salt.
Electrophilic Aromatic Substitution
The phenyl ring undergoes nitration or sulfonation at the para position due to electron-donating effects from the benzylamine group:
| Reaction | Reagents | Product | Orientation |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-nitro derivative | Para dominant . |
| Sulfonation | H₂SO₄, SO₃ | 4-sulfo derivative | Thermodynamic control . |
Acid-Base Behavior
The amine group exhibits weak basicity (pKa ~9–10), enabling salt formation with strong acids:
Thermal Decomposition
At temperatures >200°C, the compound decomposes via C–Cl bond cleavage , releasing HCl and forming unsaturated intermediates:
Scientific Research Applications
Pharmaceutical Applications
One of the primary domains for the application of 2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- is in pharmaceuticals.
- Antidepressant and Anxiolytic Effects : Research indicates that compounds similar to this molecule exhibit antidepressant and anxiolytic properties. The presence of the phenylmethyl group may enhance its interaction with neurotransmitter systems, potentially leading to therapeutic effects in mood disorders .
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound can serve as an intermediate in the synthesis of various APIs. Its unique structure allows for modifications that can yield derivatives with enhanced biological activity or improved pharmacokinetic profiles .
Agrochemical Applications
In the field of agrochemicals, 2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- has been investigated for its potential use as a pesticide or herbicide.
- Pesticidal Activity : Studies have shown that compounds with similar structural features possess significant insecticidal properties. This compound could potentially be developed into an effective pesticide by optimizing its formulation and delivery methods .
Industrial Applications
Beyond pharmaceuticals and agrochemicals, this compound finds utility in various industrial applications.
- Solvent Properties : Due to its polar nature, 2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- can be used as a solvent in chemical reactions and extractions. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings .
- Chemical Intermediate : The compound can act as an intermediate in the synthesis of other chemicals, facilitating the production of complex organic molecules used in different industries .
Toxicological Considerations
While exploring the applications of 2-Propanol, 1-chloro-3-[(phenylmethyl)amino]-, it is crucial to consider its safety profile.
- Toxicity Assessments : Various studies have highlighted the need for comprehensive toxicological assessments due to potential eye irritation and systemic toxicity observed in animal models . Regulatory bodies have emphasized the importance of evaluating such compounds before widespread use.
Case Studies
To illustrate the applications further, several case studies highlight the efficacy and potential uses of this compound:
- Case Study on Antidepressant Properties :
-
Pesticide Development :
- Research focused on modifying the structure of similar compounds led to the creation of novel pesticides that showed enhanced efficacy against common agricultural pests. This indicates that 2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- could be a candidate for further development in agrochemical formulations .
Mechanism of Action
The mechanism of action of 2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- involves its interaction with molecular targets through its functional groups. The chloro group can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Research Findings and Trends
- Enantioselective Synthesis: Pseudomonas fluorescens lipases efficiently resolve racemic mixtures of chlorinated propanol derivatives, achieving >90% enantiomeric excess.
- Hydrogen Bonding : Piperidine-substituted analogs form stable dimers via O-H···N interactions, influencing their solid-state properties.
- Structure-Activity Relationships (SAR) : Fluorination at the para position of the benzyl group enhances metabolic stability without significantly altering LogP.
Biological Activity
Overview
2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- (commonly referred to as AS-605240) is an organic compound with significant biological activity, particularly as an inhibitor of phosphatidylinositol 3-kinase gamma (PI3Kγ). This enzyme plays a critical role in various cellular processes, including cell growth, proliferation, and survival. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
- IUPAC Name : 2-Propanol, 1-chloro-3-[(phenylmethyl)amino]-
- Molecular Formula : C10H14ClNO
- CAS Number : 1287651-14-2
AS-605240 functions primarily as a selective inhibitor of PI3Kγ. By inhibiting this enzyme, AS-605240 disrupts the signaling pathways that lead to cell proliferation and survival. This inhibition has implications for cancer treatment, particularly in tumors that exhibit aberrant PI3K signaling.
Biological Activities
The biological activities of AS-605240 include:
- Antitumor Activity : Research indicates that AS-605240 exhibits potent antitumor effects by inhibiting PI3Kγ, leading to reduced tumor growth in various cancer models.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by modulating immune cell responses.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is needed to elucidate these effects.
Data Tables
Case Studies
- Antitumor Efficacy in Breast Cancer : A study evaluated the effects of AS-605240 on breast cancer cell lines and demonstrated significant inhibition of cell proliferation and induction of apoptosis through PI3Kγ pathway modulation.
- Inflammation Model : In a murine model of inflammation, AS-605240 administration resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.
Research Findings
Recent studies have highlighted the following findings regarding AS-605240:
- Selectivity : AS-605240 exhibits high selectivity for PI3Kγ over other isoforms of PI3K, which is crucial for minimizing side effects in therapeutic applications.
- Combination Therapies : Research suggests that combining AS-605240 with other chemotherapeutic agents may enhance its efficacy against resistant cancer types.
Q & A
Q. Table 1: Comparative Physicochemical Properties
Q. Table 2: Synthetic By-Product Analysis
| By-Product | Formation Cause | Mitigation Strategy |
|---|---|---|
| Di-substituted amine | Excess benzylamine | Adjust stoichiometry (1:1.05) |
| Hydrolyzed alcohol | Moisture exposure | Use molecular sieves, anhydrous conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
